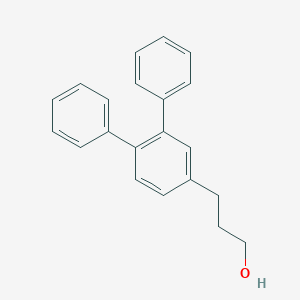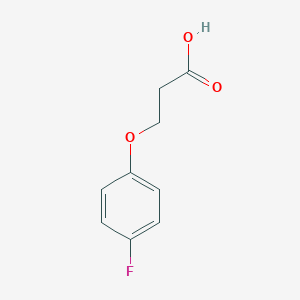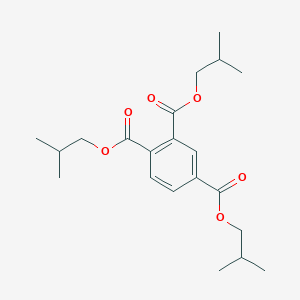
Triisobutyl benzene-1,2,4-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triisobutyl benzene-1,2,4-tricarboxylate (TIBT) is a chemical compound that is widely used in scientific research. It is a triester of benzene-1,2,4-tricarboxylic acid and isobutanol. TIBT is a colorless, odorless liquid that is soluble in water and organic solvents. It is a versatile compound that finds applications in various fields of research, including biochemistry, pharmacology, and environmental science.
Mécanisme D'action
Triisobutyl benzene-1,2,4-tricarboxylate is a small molecule that is filtered by the glomeruli of the kidney. It is not reabsorbed or secreted by the renal tubules. Its clearance rate is directly proportional to GFR. Triisobutyl benzene-1,2,4-tricarboxylate does not interfere with the normal functioning of the kidney or other organs.
Effets Biochimiques Et Physiologiques
Triisobutyl benzene-1,2,4-tricarboxylate is a non-toxic compound that does not have any known biochemical or physiological effects. It is rapidly cleared from the body by the kidneys and does not accumulate in the tissues.
Avantages Et Limitations Des Expériences En Laboratoire
Triisobutyl benzene-1,2,4-tricarboxylate is a reliable and accurate marker for GFR measurement. It is easy to administer and does not require specialized equipment or training. Triisobutyl benzene-1,2,4-tricarboxylate is also a safe contrast agent for MRI of the kidneys. However, Triisobutyl benzene-1,2,4-tricarboxylate has some limitations for lab experiments. It is not suitable for measuring GFR in patients with severe renal impairment or kidney failure. Triisobutyl benzene-1,2,4-tricarboxylate is also not recommended for use in pregnant or lactating women.
Orientations Futures
There are several future directions for the use of Triisobutyl benzene-1,2,4-tricarboxylate in scientific research. One direction is the development of new methods for GFR measurement using Triisobutyl benzene-1,2,4-tricarboxylate. Another direction is the use of Triisobutyl benzene-1,2,4-tricarboxylate as a contrast agent for other organs, such as the liver and spleen. Triisobutyl benzene-1,2,4-tricarboxylate may also find applications in environmental science for the measurement of water filtration rates. Further research is needed to explore these possibilities.
In conclusion, Triisobutyl benzene-1,2,4-tricarboxylate is a versatile compound that finds applications in various fields of scientific research. Its use as a marker for GFR measurement and as a contrast agent for MRI of the kidneys has been well established. Triisobutyl benzene-1,2,4-tricarboxylate is a safe and reliable compound that does not have any known side effects. Further research is needed to explore its potential applications in other fields of research.
Méthodes De Synthèse
Triisobutyl benzene-1,2,4-tricarboxylate can be synthesized by esterification of benzene-1,2,4-tricarboxylic acid with isobutanol. The reaction is catalyzed by a strong acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Applications De Recherche Scientifique
Triisobutyl benzene-1,2,4-tricarboxylate is widely used in scientific research as a marker for the measurement of glomerular filtration rate (GFR). GFR is a measure of kidney function and is used to diagnose and monitor kidney diseases. Triisobutyl benzene-1,2,4-tricarboxylate is injected into the bloodstream, and its clearance rate is measured to calculate GFR. Triisobutyl benzene-1,2,4-tricarboxylate is also used as a contrast agent for magnetic resonance imaging (MRI) of the kidneys.
Propriétés
Numéro CAS |
1528-52-5 |
|---|---|
Nom du produit |
Triisobutyl benzene-1,2,4-tricarboxylate |
Formule moléculaire |
C21H30O6 |
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
tris(2-methylpropyl) benzene-1,2,4-tricarboxylate |
InChI |
InChI=1S/C21H30O6/c1-13(2)10-25-19(22)16-7-8-17(20(23)26-11-14(3)4)18(9-16)21(24)27-12-15(5)6/h7-9,13-15H,10-12H2,1-6H3 |
Clé InChI |
GQBWSGXZXIZPAF-UHFFFAOYSA-N |
SMILES |
CC(C)COC(=O)C1=CC(=C(C=C1)C(=O)OCC(C)C)C(=O)OCC(C)C |
SMILES canonique |
CC(C)COC(=O)C1=CC(=C(C=C1)C(=O)OCC(C)C)C(=O)OCC(C)C |
Autres numéros CAS |
1528-52-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



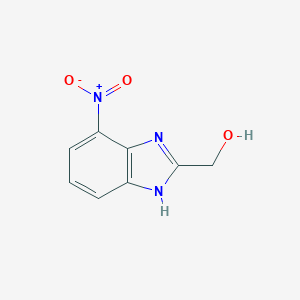
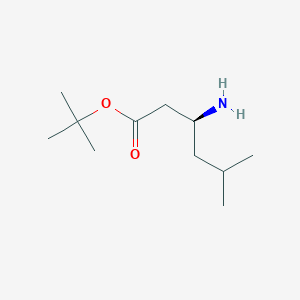
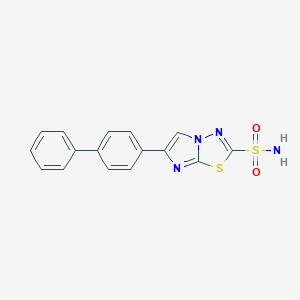
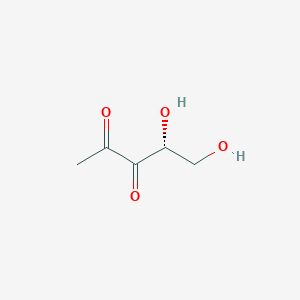
![cyclopenta-1,3-diene;1-[(R)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+)](/img/structure/B71925.png)
![3-Amino-3-[4-(benzyloxy)-3-methoxyphenyl]propanoic acid](/img/structure/B71936.png)
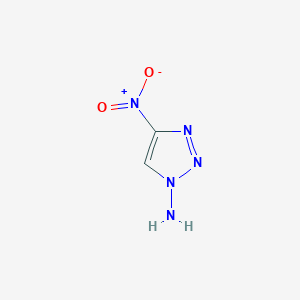

![8-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B71942.png)
